2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride

Catalog No.
S14982681
CAS No.
82659-07-2
M.F
C5H8ClNO2
M. Wt
149.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochlorid...

CAS Number

82659-07-2

Product Name

2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride

IUPAC Name

2-amino-3-hydroxycyclopent-2-en-1-one;hydrochloride

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

InChI

InChI=1S/C5H7NO2.ClH/c6-5-3(7)1-2-4(5)8;/h7H,1-2,6H2;1H

InChI Key

MSAWLNDJMCGJJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1O)N.Cl

2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is a chemical compound with the molecular formula C5H7NO2C_5H_7NO_2 and a molecular weight of approximately 113.12 daltons. This compound features a cyclopentene ring with an amino group and a hydroxyl group, contributing to its unique reactivity and biological properties. The hydrochloride form indicates that the compound is in its salt form, which is often more soluble in water and can enhance its stability and bioavailability in biological systems.

The chemical behavior of 2-amino-3-hydroxycyclopent-2-en-1-one can be characterized by several types of reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can undergo reduction to yield alcohols.
  • Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines for substitution reactions .

Research indicates that 2-amino-3-hydroxycyclopent-2-en-1-one plays a significant role in biological systems, particularly in natural product biosynthesis. It has been identified as a substrate in enzyme-catalyzed pathways, suggesting its potential involvement in the synthesis of biologically active compounds. For instance, it participates in a three-enzyme pathway that leads to the formation of complex natural products, highlighting its importance in metabolic processes .

The synthesis of 2-amino-3-hydroxycyclopent-2-en-1-one can be achieved through various methods:

  • Enzymatic Pathways: A notable method involves a three-enzyme pathway that converts simpler precursors into this compound. This pathway utilizes specific enzymes to facilitate the transformation efficiently.
  • Chemical Synthesis: Traditional synthetic routes may involve the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yields and selectivity.
  • Photo-Oxidation: Another synthetic approach includes photo-oxidation processes that utilize light to drive reactions involving cyclopentadiene derivatives .

The unique properties of 2-amino-3-hydroxycyclopent-2-en-1-one make it valuable in several fields:

  • Pharmaceuticals: Its role as an intermediate in the synthesis of biologically active compounds positions it as a potential candidate for drug development.
  • Natural Product Synthesis: Its involvement in biosynthetic pathways suggests applications in the production of natural products with therapeutic potential.

Interaction studies of 2-amino-3-hydroxycyclopent-2-en-1-one reveal its potential as a substrate for various enzymes involved in metabolic pathways. These studies often utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze reaction products and understand the compound's role within biological systems .

Several compounds share structural similarities with 2-amino-3-hydroxycyclopent-2-en-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Hydroxycyclopent-2-en-1-oneHydroxyl group on cyclopenteneMore reactive due to the presence of additional functional groups.
4-Hydroxycyclopent-2-en-1-yl acetateAcetate group replacing hydroxylEnhanced reactivity in substitution reactions.
4-Hydroxycyclopent-2-en-1-yl methyl etherMethyl ether group instead of hydroxylAlters solubility and reactivity compared to hydroxyl.

Uniqueness

The uniqueness of 2-amino-3-hydroxycyclopent-2-en-1-one lies in its combination of amino and hydroxyl groups on a cyclopentene framework, which allows it to participate in diverse chemical transformations and biological interactions not seen in its analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

149.0243562 g/mol

Monoisotopic Mass

149.0243562 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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